

Application Notes & Protocols for the Characterization of Pyrazole Carbohydrazide Derivatives

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Compound of Interest

Compound Name:	<i>1-Ethyl-3-methyl-1h-pyrazole-5-carbohydrazide</i>
CAS No.:	263016-17-7
Cat. No.:	B1272245

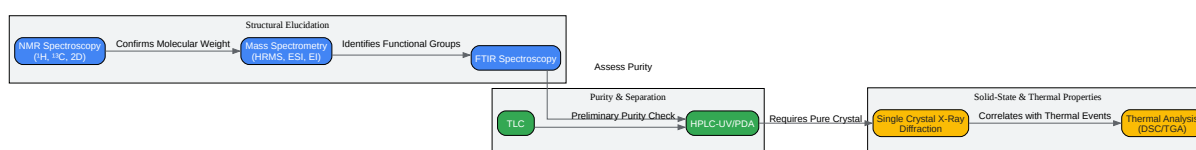
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Introduction: Unveiling the Molecular Architecture of Pyrazole Carbohydrazide Derivatives

Pyrazole carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise elucidation of their molecular structure and the rigorous assessment of their purity are paramount for establishing structure-activity relationships (SAR), ensuring reproducibility of biological data, and meeting regulatory standards in drug development. This guide provides a comprehensive overview of the key analytical techniques employed for the thorough characterization of this important class of compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Logical Workflow for Characterization

A systematic approach to characterization is crucial. The following workflow outlines a logical sequence of analytical techniques, starting from initial structural confirmation to detailed solid-state and purity analysis.



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Caption: Logical workflow for the comprehensive characterization of pyrazole carbohydrazide derivatives.

Part 1: Core Spectroscopic Techniques for Structural Elucidation

The foundational step in characterizing a newly synthesized pyrazole carbohydrazide derivative is the unambiguous confirmation of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy form the trifecta of techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For pyrazole carbohydrazide derivatives, ^1H and ^{13}C NMR provide critical information about the number and connectivity of atoms.

Expertise & Experience: The chemical shifts (δ) in ^1H and ^{13}C NMR are highly sensitive to the electronic environment of the nuclei. The pyrazole ring, being aromatic, exhibits characteristic shifts for its protons and carbons. The carbohydrazide moiety (-CO-NH-NH-) also has distinct spectral features. For instance, the NH protons are often observed as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[3][4]

^1H NMR Spectroscopy:

- **Pyrazole Ring Protons:** The proton on the C4 position of the pyrazole ring typically appears as a singlet around δ 6.4 ppm.[4]
- **NH Protons:** The NH proton of the pyrazole ring and the NH protons of the carbohydrazide group appear as singlets and can be found over a wide range, often downfield (δ 8.0-13.0 ppm), and can be confirmed by D_2O exchange.[4]
- **Aromatic Protons:** Protons on any aryl substituents will resonate in the aromatic region (δ 6.9-8.0 ppm), with multiplicities depending on the substitution pattern.[4]
- **Alkyl Protons:** Protons of alkyl groups, such as a methyl group on the pyrazole ring, will appear in the upfield region (e.g., a singlet around δ 2.2 ppm for a C5-methyl group).[4]

^{13}C NMR Spectroscopy:

- **Carbonyl Carbon:** The carbonyl carbon (C=O) of the carbohydrazide group is a key diagnostic peak, typically appearing in the downfield region of the spectrum (δ 155-165 ppm).[4]
- **Pyrazole Ring Carbons:** The carbons of the pyrazole ring resonate in the aromatic region, with the C3 and C5 carbons appearing at different chemical shifts than the C4 carbon.[3][4]
- **Aromatic Carbons:** Carbons of aryl substituents will also appear in the aromatic region (δ 118-141 ppm).[4]

Advanced NMR Techniques (2D NMR): When the 1D spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons, thus confirming the overall structure.^[5]

Protocol 1: NMR Sample Preparation and Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the pyrazole carbohydrazide derivative.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the NH protons are typically well-resolved.
 - Ensure the sample is fully dissolved; sonication may be used if necessary.
- Data Acquisition (¹H NMR):
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to ensure optimal magnetic field homogeneity.
 - Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
 - Pulse Program: zg30
 - Number of Scans: 16-32
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time: ~4 seconds
- Data Acquisition (¹³C NMR):

- Acquire a standard proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , more scans are required.
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more
 - Relaxation Delay (d1): 2 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO- d_6 at δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[3]

Expertise & Experience: The choice of ionization technique is important. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often yielding the protonated molecule $[\text{M}+\text{H}]^+$. Electron Ionization (EI) is a harder technique that can cause fragmentation of the molecule, providing valuable structural information.[6] The fragmentation pattern can be a unique fingerprint for a specific pyrazole carbohydrazide derivative.[7][8]

Typical Fragmentation Patterns:

- α -Cleavage: Cleavage of bonds adjacent to the carbonyl group and the pyrazole ring are common.

- Loss of Small Molecules: Neutral losses of molecules like H₂O, CO, and N₂H₃ are frequently observed.
- Ring Cleavage: The pyrazole ring itself can undergo fragmentation.

Protocol 2: Mass Spectrometry Analysis

- Sample Preparation (for ESI-MS):
 - Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - The solution can be directly infused into the mass spectrometer or injected via an HPLC system.
- Data Acquisition (ESI-MS):
 - Set the mass spectrometer to positive or negative ion mode. For pyrazole carbohydrazide derivatives, positive mode is often preferred.
 - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).
- Data Analysis:
 - Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
 - For HRMS data, use the exact mass to calculate the elemental composition and compare it with the expected formula.
 - If fragmentation data is available (from MS/MS or EI), propose fragmentation pathways to support the structure.^[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Expertise & Experience: For pyrazole carbohydrazide derivatives, the FTIR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C=C bonds. The position and shape of these bands provide valuable structural clues.

Functional Group	Typical Wavenumber (cm ⁻¹)	Comments
N-H (Amide & Pyrazole)	3100-3400	Often broad due to hydrogen bonding.[11]
C-H (Aromatic)	3000-3100	
C-H (Aliphatic)	2850-3000	
C=O (Amide I)	1650-1680	Strong absorption.[11]
C=N & C=C (Pyrazole & Aromatic)	1500-1600	Multiple bands are often observed.
N-H (Amide II)	1510-1570	Bending vibration.[11]
C-N	1000-1350	

Protocol 3: FTIR Spectroscopy

- Sample Preparation (ATR-FTIR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The typical spectral range is 4000-400 cm^{-1} .
- Data Analysis:
 - Perform a background subtraction.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups.[\[12\]](#)[\[13\]](#)

Part 2: Chromatographic Techniques for Purity Assessment

Ensuring the purity of a compound is as critical as confirming its structure. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the workhorse techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

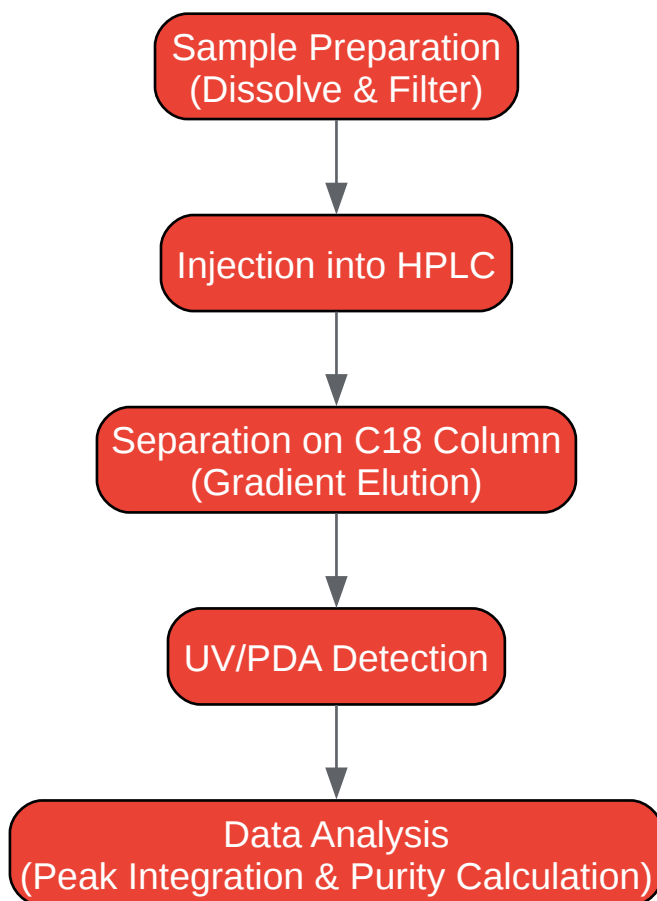
HPLC is a highly sensitive and quantitative technique used to separate, identify, and quantify components in a mixture.[\[14\]](#) For pyrazole carbohydrazide derivatives, Reverse-Phase HPLC (RP-HPLC) with UV or Photodiode Array (PDA) detection is the most common method.[\[15\]](#)[\[16\]](#)

Expertise & Experience: Method development in HPLC involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve good separation of the main compound from any impurities. A gradient elution is often employed to separate compounds with a range of polarities.[\[14\]](#)

Protocol 4: RP-HPLC Purity Analysis

- Instrumentation:
 - An HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.

- Chromatographic Conditions (A General Starting Point):
 - Column: C18, 150 mm x 4.6 mm, 5 μ m particle size.[14]
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient: A typical gradient might be 10-90% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.[14]
 - Column Temperature: 30 °C.[14]
 - Injection Volume: 10 μ L.[14]
 - Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound to find the λ_{max} . A PDA detector is highly recommended for method development.
- Sample Preparation:
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).
 - Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Data Analysis:
 - Integrate the peaks in the chromatogram.
 - Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.



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Caption: A simplified workflow for HPLC purity analysis.

Thin-Layer Chromatography (TLC): Rapid and Cost-Effective Purity Screening

TLC is a simple, rapid, and inexpensive technique for monitoring reaction progress and for preliminary purity checks.^[17]

Protocol 5: Thin-Layer Chromatography

- Plate Preparation:
 - Use commercially available silica gel 60 F₂₅₄ plates.
 - Gently draw a baseline with a pencil about 1 cm from the bottom of the plate.

- Sample Application:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane).
 - Spot a small amount of the solution onto the baseline using a capillary tube.
- Development:
 - Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).
 - Allow the solvent front to travel up the plate until it is about 1 cm from the top.
- Visualization:
 - Remove the plate from the chamber and mark the solvent front with a pencil.
 - Visualize the spots under a UV lamp (254 nm).
 - Calculate the Retention Factor (R_f) for each spot ($R_f = \text{distance traveled by spot} / \text{distance traveled by solvent front}$). A pure compound should ideally show a single spot.

Part 3: Advanced Characterization Techniques

For a complete understanding of a pyrazole carbohydrazide derivative, especially for pharmaceutical development, further characterization of its solid-state and thermal properties is often required.

Single Crystal X-Ray Diffraction: The Definitive 3D Structure

Single crystal X-ray diffraction is the only technique that can provide the absolute three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.^{[18][19][20]} This information is invaluable for understanding SAR and for computational modeling studies.^[21]

Expertise & Experience: Growing diffraction-quality single crystals can be a challenging and time-consuming process, often requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Protocol 6: Single Crystal X-Ray Diffraction (General Overview)

- Crystal Growth:
 - Grow single crystals of the purified pyrazole carbohydrazide derivative.
- Data Collection:
 - Mount a suitable single crystal on a goniometer.
 - Collect diffraction data using an X-ray diffractometer.[\[18\]](#)
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the collected data to obtain the final structure.

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase behavior of a material.[\[22\]](#)[\[23\]](#)

- TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of solvates.[\[24\]](#)[\[25\]](#)
- DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, glass transitions, and polymorphic transitions.[\[24\]](#)[\[26\]](#)

Expertise & Experience: The heating rate and atmosphere (e.g., nitrogen, air) can influence the results. For pyrazole carbohydrazide derivatives, TGA can show a multi-step decomposition,

and DSC will reveal a sharp endothermic peak corresponding to the melting point for a crystalline solid.[24]

Protocol 7: Thermal Analysis

- Instrumentation:
 - A simultaneous TGA-DSC instrument is ideal.
- Experimental Setup:
 - Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.
 - Place the pan in the instrument.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
- Data Analysis:
 - TGA Thermogram: Analyze the weight loss steps to determine decomposition temperatures.
 - DSC Thermogram: Identify endothermic and exothermic peaks corresponding to melting, crystallization, or decomposition.

Conclusion

The comprehensive characterization of pyrazole carbohydrazone derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. By following the logical workflow and detailed protocols outlined in this guide, researchers can confidently elucidate the structure, assess the purity, and understand the physicochemical properties of these important molecules, thereby accelerating their journey from discovery to application.

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